Oglemilast

Catalog No.
S537990
CAS No.
778576-62-8
M.F
C20H13Cl2F2N3O5S
M. Wt
516.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oglemilast

CAS Number

778576-62-8

Product Name

Oglemilast

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-8-(methanesulfonamido)dibenzofuran-1-carboxamide

Molecular Formula

C20H13Cl2F2N3O5S

Molecular Weight

516.3 g/mol

InChI

InChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28)

InChI Key

OKFDRAHPFKMAJH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F

Solubility

Soluble in DMSO

Synonyms

GRC 3886, GRC-3886, GRC3886, oglemilast

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F

Description

The exact mass of the compound Oglemilast is 514.9921 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oglemilast and Asthma

One of the primary areas of investigation for Oglemilast has been its potential application in asthma treatment. Asthma is a chronic inflammatory condition of the airways characterized by wheezing, shortness of breath, chest tightness, and coughing []. By inhibiting PDE4, Oglemilast may help reduce airway inflammation and improve lung function in asthmatic patients.

Oglemilast is a small molecule compound classified under dibenzofurans, specifically designed as a selective inhibitor of phosphodiesterase 4 (PDE4). Its chemical structure is characterized by a complex arrangement that includes a dichloropyridine moiety and a difluoromethoxy group, contributing to its unique pharmacological properties. The compound is being investigated primarily for the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. Its chemical formula is C20H13Cl2F2N3O5SC_{20}H_{13}Cl_{2}F_{2}N_{3}O_{5}S, with an average molecular weight of approximately 516.3 g/mol .

Oglemilast's mechanism of action revolves around its inhibition of PDE4, a family of enzymes responsible for cAMP degradation []. By inhibiting PDE4, Oglemilast increases intracellular cAMP levels. Elevated cAMP levels activate protein kinase A (PKA), a signaling enzyme that downregulates the production of inflammatory mediators, including cytokines and chemokines, in immune cells []. This ultimately reduces airway inflammation, a key feature of COPD.

Information regarding the specific safety profile of Oglemilast is limited. However, some studies suggest potential side effects like headache, diarrhea, and nausea []. Further research is needed to comprehensively understand its safety profile.

Oglemilast functions through the inhibition of the PDE4 enzyme, which plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Oglemilast increases intracellular levels of cAMP, leading to enhanced signaling pathways that reduce inflammation. This mechanism is particularly beneficial in conditions like COPD, where airway inflammation is prevalent. The compound's interactions with various biochemical pathways can lead to downstream effects such as modulation of pro-inflammatory cytokines and immune cell activity .

Research has demonstrated that Oglemilast exhibits significant anti-inflammatory activity. In preclinical studies, it has been shown to inhibit pulmonary cell infiltration, including eosinophilia and neutrophilia, which are key features of inflammatory responses in COPD . The compound's ability to elevate cAMP levels leads to the activation of protein kinase A (PKA) and exchange proteins activated by cAMP (Epac), both of which are involved in regulating inflammatory processes . Additionally, Oglemilast has shown promise in reducing symptoms associated with airway hyper-responsiveness and bronchoconstriction.

The synthesis of Oglemilast involves several steps that include the formation of its dibenzofuran core and subsequent modifications to introduce the dichloropyridine and difluoromethoxy groups. Although specific synthetic routes are proprietary, they typically involve:

  • Formation of the Dibenzofuran Structure: This may involve cyclization reactions using suitable precursors.
  • Functionalization: Introduction of substituents such as the dichloropyridine and difluoromethoxy groups through electrophilic aromatic substitution or similar methodologies.
  • Final Modifications: Completing the synthesis with steps that ensure proper functional groups are in place for biological activity.

These synthetic approaches require careful control of reaction conditions to ensure high yields and purity of the final product .

Oglemilast is primarily being explored for its therapeutic potential in treating chronic obstructive pulmonary disease (COPD). Its ability to modulate inflammatory responses makes it a candidate for other inflammatory diseases as well. The compound's unique mechanism as a PDE4 inhibitor positions it as a valuable option in managing conditions characterized by excessive inflammation .

Interaction studies involving Oglemilast have focused on its pharmacokinetics and potential drug-drug interactions. Notably, its metabolism primarily occurs via cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, which can influence its efficacy and safety profile depending on concomitant medications that affect these metabolic pathways . Understanding these interactions is crucial for optimizing therapeutic regimens involving Oglemilast.

Oglemilast shares its classification as a phosphodiesterase 4 inhibitor with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical Structure FeaturesPrimary UseUnique Aspects
RoflumilastContains a pyridine ringCOPDApproved for clinical use; strong clinical data
CilomilastSimilar dibenzofuran structureCOPDClinical trials discontinued due to efficacy issues
ApremilastContains a different core structurePsoriatic arthritisApproved; different therapeutic area
RevamilastSimilar PDE4 inhibition mechanismAsthmaClinical trials discontinued

Oglemilast's distinct chemical modifications may confer specific pharmacological advantages over these compounds, particularly in terms of selectivity and side effect profiles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

514.9921034 g/mol

Monoisotopic Mass

514.9921034 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67GXQ6WCC6

Other CAS

778576-62-8

Wikipedia

Oglemilast

Dates

Modify: 2023-08-15
1: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be
2: Enefer S. Inflammation 2005 - Seventh World Congress. Highlights I. IDrugs.

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